molecular formula C9H9BrN2O4 B13539338 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid

2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid

Cat. No.: B13539338
M. Wt: 289.08 g/mol
InChI Key: GJXGAIFVYHHRCL-UHFFFAOYSA-N
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Description

2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine and nitro group attached to a phenyl ring, which is further connected to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-nitroaniline to obtain 2-bromo-4-nitroaniline. This intermediate is then subjected to a Strecker synthesis, which involves the reaction with potassium cyanide and ammonium chloride to form the corresponding amino nitrile. Hydrolysis of the nitrile group yields the desired amino acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form an amino group, which can further participate in various coupling reactions.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Substitution: The amino group can be protected with various protecting groups to facilitate selective reactions at other sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or thiols can be employed under basic conditions.

Major Products:

    Reduction of the nitro group: yields 2-Amino-3-(2-bromo-4-aminophenyl)propanoic acid.

    Substitution of the bromine atom: can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.

    Industry: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The bromine and nitro groups can interact with various molecular targets, altering their activity and leading to the desired biological effect.

Comparison with Similar Compounds

    2-Amino-3-(4-nitrophenyl)propanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-Amino-3-(2-chloro-4-nitrophenyl)propanoic acid: The chlorine atom can influence the compound’s electronic properties and reactivity compared to the bromine analog.

    2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid: The methyl group can affect the compound’s steric properties and interactions with biological targets.

Uniqueness: The presence of both bromine and nitro groups in 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid makes it unique in terms of its electronic and steric properties. These groups can significantly influence the compound’s reactivity and interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid is an organic compound classified as an amino acid, with the molecular formula C9H9BrN2O4C_9H_9BrN_2O_4 and a molecular weight of 289.08 g/mol. Its structure features a bromine atom and a nitro group attached to a phenyl ring, contributing to its unique chemical properties and potential biological activities. This compound has garnered attention for its potential roles in enzyme inhibition, receptor modulation, and various therapeutic applications.

The presence of bromine and nitro groups in this compound enhances its reactivity and biological activity. These functional groups can interact with various molecular targets, making the compound a valuable tool in medicinal chemistry research.

Property Value
Molecular FormulaC₉H₉BrN₂O₄
Molecular Weight289.08 g/mol
Structural FeaturesBromine and nitro groups

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal activities. It has been shown to be effective against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans.

  • Minimum Inhibitory Concentration (MIC) Values :
    • E. coli: MIC = 0.0048 mg/mL
    • Bacillus mycoides: MIC = 0.0048 mg/mL
    • C. albicans: MIC = 0.0098 mg/mL

These findings suggest that the compound could be developed into a potential antibiotic or antifungal agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells.

  • Cell Line Inhibition :
    • Significant inhibition observed in several human cancer cell lines.
    • Potential mechanism involves interaction with specific oncogenic pathways.

The mechanism of action for this compound involves its ability to mimic natural amino acids, allowing it to act as an enzyme inhibitor or receptor modulator. The unique electronic properties imparted by the bromine and nitro groups influence these interactions, potentially leading to modulation of biochemical pathways .

Case Studies

  • Antibacterial Study : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against multiple strains, indicating its potential utility in developing new antibiotics.
  • Anticancer Research : Another research project focused on the compound's efficacy against specific cancer cell lines, highlighting its role in inhibiting tumor growth through targeted molecular interactions.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound has low acute toxicity at doses up to 5000 mg/kg; however, chronic toxicity studies are still needed to fully understand its safety profile . Care should be taken due to potential skin and eye irritation upon handling.

Applications in Research

The compound serves as an important building block in the synthesis of more complex organic molecules and is being explored for various applications in medicinal chemistry, including:

  • Development of new antibiotics.
  • Creation of anticancer agents.
  • Use as a probe molecule for studying enzymatic reactions.

Properties

Molecular Formula

C9H9BrN2O4

Molecular Weight

289.08 g/mol

IUPAC Name

2-amino-3-(2-bromo-4-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H9BrN2O4/c10-7-4-6(12(15)16)2-1-5(7)3-8(11)9(13)14/h1-2,4,8H,3,11H2,(H,13,14)

InChI Key

GJXGAIFVYHHRCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CC(C(=O)O)N

Origin of Product

United States

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